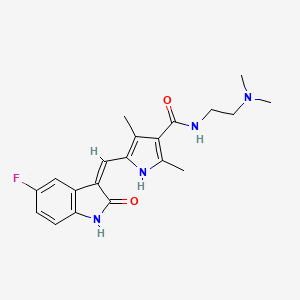

N,N-Dimethyl Sunitinib

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N,N-Dimethyl Sunitinib” is a derivative of Sunitinib . Sunitinib is a multi-target tyrosine kinase inhibitor that is a major active metabolite of an anticancer drug . It is used in the treatment of metastatic renal cell carcinoma, imatinib-resistant or imatinib-intolerant gastrointestinal stromal tumors, and pancreatic neuroendocrine tumors .

Synthesis Analysis

The synthesis of Sunitinib involves several steps, including cyclization, hydrolysis, decarboxylation, formylation, and condensation . The synthesis process of 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid, an important intermediate, was significantly improved by using solvent-free decarboxylation instead of the traditional process in a high-boiling-point solvent .Molecular Structure Analysis

The molecular formula of “N,N-Dimethyl Sunitinib” is C20H23FN4O2 . It has been shown to inhibit multiple receptor tyrosine kinases, especially those involved in angiogenesis .Chemical Reactions Analysis

Sunitinib has been shown to have potent antiangiogenic and antitumor effects in animal experiments . It downregulates myeloid-derived suppressor cells and has been implicated in enhancing cancer invasiveness and metastasis .Physical And Chemical Properties Analysis

“N,N-Dimethyl Sunitinib” has a molecular weight of 370.4 g/mol . It has three hydrogen bond donor counts and four hydrogen bond acceptor counts .科学的研究の応用

Targeted Drug Delivery Systems

N,N-Dimethyl Sunitinib has been used in the development of targeted drug delivery systems. For instance, it has been loaded into Magnetic Mesoporous Silica Nanoparticles (MMSNPs) which were then armed with amine-modified mucin 1 (MUC-1) aptamers . This system has shown promising results in targeted therapy, particularly for MUC-1 overexpressing ovarian cancer cells .

Treatment of Age-Related Macular Degeneration

N,N-Dimethyl Sunitinib has been used in the treatment of Age-Related Macular Degeneration (AMD). It has been loaded into MPEG-PCL (methoxypoly(ethylene glycol) poly(caprolactone)) micelles, which are biocompatible and biodegradable . This formulation has shown a sustained release profile for up to seven days, making it a promising solution for AMD symptoms .

3. Resistance Studies in Renal Cell Carcinoma N,N-Dimethyl Sunitinib has been used in studies to elucidate possible mechanisms of sunitinib resistance in Renal Cell Carcinoma (RCC) through intracellular metabolites . This has been done by establishing sunitinib-resistant and control RCC cell lines from tumor tissues .

作用機序

Target of Action

N,N-Dimethyl Sunitinib, a derivative of Sunitinib, is a multi-targeted receptor tyrosine kinase (RTK) inhibitor . Its primary targets include all platelet-derived growth factor receptors (PDGF-R), vascular endothelial growth factor receptors (VEGF-R), KIT (CD117), RET, CSF-1R, and FLT3 . These targets play crucial roles in cellular signaling, tumor growth, pathologic angiogenesis, and metastatic progression of cancer .

Mode of Action

N,N-Dimethyl Sunitinib inhibits cellular signaling by targeting multiple RTKs . It competes with ATP for binding to the intracellular domain of wild-type and/or mutant forms of RTKs, thereby inhibiting signal transduction . This results in the disruption of various cellular processes, including cell proliferation and angiogenesis .

Biochemical Pathways

The inhibition of RTKs by N,N-Dimethyl Sunitinib affects several biochemical pathways. For instance, the inhibition of PDGF-Rs and VEGF-Rs disrupts the phosphoinositide 3-kinase (PI3K)/AKT/mTOR and mitogen-activated protein kinase (MAPK) pathways . These pathways are involved in cell growth, survival, and angiogenesis .

Pharmacokinetics

The pharmacokinetics of N,N-Dimethyl Sunitinib involves its absorption, distribution, metabolism, and excretion (ADME). After oral administration, the plasma concentration of Sunitinib and its metabolites peak from 3 to 8 hours . The plasma terminal elimination half-lives of Sunitinib are 8 hours in rats, 17 hours in monkeys, and 51 hours in humans . The majority of the drug is excreted in the feces, with a smaller fraction excreted in the urine . The bioavailability in female rats is close to 100%, suggesting complete absorption of Sunitinib .

Result of Action

The inhibition of RTKs by N,N-Dimethyl Sunitinib leads to the disruption of tumor growth, pathologic angiogenesis, and metastatic progression of cancer . This results in the inhibition of tumor growth and, in some cases, tumor regression .

Safety and Hazards

将来の方向性

Future directions for Sunitinib and other multitargeted therapies will involve tailoring therapy to suit an individual patient and tumor type, and overcoming drug resistance . Combinations with other targeted therapy and/or chemotherapy may broaden the spectrum of activity and/or circumvent resistance to Sunitinib .

特性

IUPAC Name |

N-[2-(dimethylamino)ethyl]-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23FN4O2/c1-11-17(23-12(2)18(11)20(27)22-7-8-25(3)4)10-15-14-9-13(21)5-6-16(14)24-19(15)26/h5-6,9-10,23H,7-8H2,1-4H3,(H,22,27)(H,24,26)/b15-10- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBTDIENWIYANIG-GDNBJRDFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=C1C(=O)NCCN(C)C)C)C=C2C3=C(C=CC(=C3)F)NC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(NC(=C1C(=O)NCCN(C)C)C)/C=C\2/C3=C(C=CC(=C3)F)NC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23FN4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-Dimethyl Sunitinib | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

amino]-2-hydroxy-1-phenylmethyl)propyl]carbamic](/img/no-structure.png)

![[(3Ar,5S,6R,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylbenzenesulfonate](/img/structure/B1140571.png)